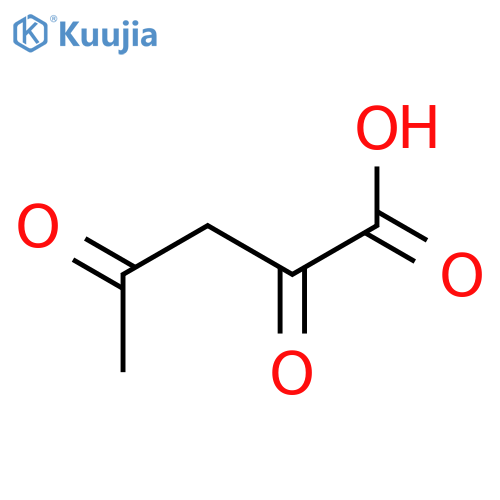Cas no 5699-58-1 (Acetylpyruvic Acid)

Acetylpyruvic Acid structure
Acetylpyruvic Acid 化学的及び物理的性質
名前と識別子
-
- Pentanoic acid,2,4-dioxo-
- 2,4-dioxopentanoic acid
- 2,4-dioxovaleric acid
- Acetylpyruvic Acid
- 2,4-Dioxo-Pentanoic Acid
- 2,4-Dioxovalerate
- 2,4-Dioxo-valeriansaeure
- acetopyruvic acid
- Pentanoic acid,2,4-dioxo
- 5699-58-1
- Pentanoic acid, 2,4-dioxo-
- Q27105660
- UNII-E6SDV39P6R
- EINECS 227-181-0
- FT-0706144
- C02132
- Acetopyruvate2,4-Dioxo-Pentanoic Acid
- AKOS006380874
- UNRQTHVKJQUDDF-UHFFFAOYSA-N
- CHEMBL46789
- DTXSID40205597
- E6SDV39P6R
- CHEBI:2424
- BDBM50137860
- NS00033626
- Acetylpyruvate
- SCHEMBL19423
-
- インチ: InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2H2,1H3,(H,8,9)
- InChIKey: UNRQTHVKJQUDDF-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CC(=O)C(=O)O
計算された属性
- せいみつぶんしりょう: 130.02700
- どういたいしつりょう: 130.027
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 71.4A^2
- 互変異性体の数: 5
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.1349 (rough estimate)
- ゆうかいてん: 99.5°C
- ふってん: 160.75°C (rough estimate)
- フラッシュポイント: 110.5°C
- 屈折率: 1.4240 (estimate)
- PSA: 71.44000
- LogP: -0.38080
Acetylpyruvic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A163940-100mg |
Acetylpyruvic Acid |
5699-58-1 | 100mg |
$ 150.00 | 2023-09-09 | ||
| TRC | A163940-1000mg |
Acetylpyruvic Acid |
5699-58-1 | 1g |
$1160.00 | 2023-06-13 | ||
| TRC | A163940-1g |
Acetylpyruvic Acid |
5699-58-1 | 1g |
$ 1160.00 | 2023-09-09 |
Acetylpyruvic Acid 関連文献
-
1. Organic chemistry
-
2. CXLVI.—Derivatives of normal and iso-butyrylpyruvic acidsArthur Lapworth,A. C. Osborn Hann J. Chem. Soc. Trans. 1902 81 1485
-
3. CCXLVI.—The interchange of alcohol radicles in esters. Part IIAkira Shimomura,Julius Berend Cohen J. Chem. Soc. Trans. 1922 121 2051
-
5. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketolsDavid H. Grayson,Mathew R. J. Tuite J. Chem. Soc. Perkin Trans. 1 1986 2137
5699-58-1 (Acetylpyruvic Acid) 関連製品
- 328-42-7(Oxaloacetic Acid)
- 328-50-7(2-Ketoglutaric acid)
- 17126-90-8(2-Oxoheptanedioic Acid)
- 328-51-8(Octanoic acid, 2-oxo-)
- 3184-35-8(Hexanedioic acid,2-oxo-)
- 1821-02-9(2-Oxovaleric Acid)
- 600-18-0(a-Ketobutyric Acid)
- 997-43-3(2-Ketoglutaric Acid Monopotassium Salt)
- 7580-59-8(2,3-Dioxosuccinic acid)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量